S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate
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Overview
Description
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE is a compound derived from phenothiazine, a versatile heterocyclic molecule known for its wide range of applications in various fields such as chemistry, biology, and medicine. Phenothiazine derivatives are notable for their unique electronic and optical properties, making them valuable in numerous scientific and industrial applications .
Preparation Methods
The synthesis of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE typically involves the functionalization of the phenothiazine core. Common synthetic routes include:
N-Substitution: Introducing substituents at the nitrogen atom of the phenothiazine ring.
Oxidation: Converting sulfide groups into sulfone or sulfoxide groups.
Electrophilic Substitution: Halogenation followed by coupling reactions.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to optimize the synthesis process .
Chemical Reactions Analysis
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE undergoes various chemical reactions, including:
Substitution: Electrophilic substitutions such as halogenation are common, followed by coupling reactions to introduce various functional groups.
Photocatalytic Reactions: The compound can act as a photocatalyst in visible-light-driven oxidative coupling reactions.
Common reagents used in these reactions include halogens, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE involves its unique electronic and optical properties. The compound can undergo reversible redox reactions, making it an effective electron transfer mediator. It can also act as a photocatalyst, harvesting visible-light photons and converting solar energy into chemical energy . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-propanesulfonic acid sodium salt: Known for its use as a chemiluminescence enhancer.
3-Phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one: Investigated for its biological activities.
The uniqueness of 1-(10H-PHENOTHIAZIN-10-YLCARBONYL)PROPYL ETHANETHIOATE lies in its specific functional groups and the resulting electronic and optical properties, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C18H17NO2S2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
S-(1-oxo-1-phenothiazin-10-ylbutan-2-yl) ethanethioate |
InChI |
InChI=1S/C18H17NO2S2/c1-3-15(22-12(2)20)18(21)19-13-8-4-6-10-16(13)23-17-11-7-5-9-14(17)19/h4-11,15H,3H2,1-2H3 |
InChI Key |
HCUZNGLGQWWSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC(=O)C |
Origin of Product |
United States |
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